molecular formula C21H23ClFN3O2 B251370 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide

Cat. No. B251370
M. Wt: 403.9 g/mol
InChI Key: OZFNOTGWVHOLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In We will also list future directions for research on this compound.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide reduces inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide improves glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve glucose and lipid metabolism, and exhibit antitumor properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide for lab experiments is its well-defined mechanism of action. This allows researchers to study the compound's effects on specific pathways and processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. One limitation is the compound's low solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another direction is the study of the compound's effects on other pathways and processes, such as the immune system and oxidative stress. Additionally, the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis method for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide involves several steps. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to yield 4-fluorobenzoyl chloride. The second step involves the reaction of 4-fluorobenzoyl chloride with 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline in the presence of triethylamine to yield N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide. The yield of this reaction is typically around 60%.

properties

Molecular Formula

C21H23ClFN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H23ClFN3O2/c1-14(2)21(28)26-11-9-25(10-12-26)19-8-7-17(13-18(19)22)24-20(27)15-3-5-16(23)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,24,27)

InChI Key

OZFNOTGWVHOLJH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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